molecular formula C10H13BrMg B2408778 3-tert-Butylphenylmagnesium bromide CAS No. 63488-09-5

3-tert-Butylphenylmagnesium bromide

Cat. No. B2408778
CAS RN: 63488-09-5
M. Wt: 237.423
InChI Key: ZQWBGBRNKPSCTD-UHFFFAOYSA-M
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Description

3-tert-Butylphenylmagnesium bromide is a chemical compound with the molecular formula C10H13BrMg . It is produced by Rieke Metals, a company with decades of experience in creating reliable organozinc and Grignard reagents .


Chemical Reactions Analysis

Alkyl halides like 3-tert-Butylphenylmagnesium bromide typically undergo both substitution and elimination reactions . The halogen-bearing carbon (in this case, bromine) is often the site of these reactions .

Relevant Papers A paper titled “A Metal-Free Photocatalytic Hydrosilylation of Alkenes Using Bromide Salt as a Hydrogen Atom Transfer Reagent” discusses the use of bromide salts, similar to 3-tert-Butylphenylmagnesium bromide, in photocatalytic reactions .

Scientific Research Applications

NMR Studies of Grignard Reagents

3-tert-Butylphenylmagnesium bromide is studied using NMR spectroscopy to understand the Schlenk equilibrium in Grignard reactions. This research provides insights into the behavior of Grignard reagents at different temperatures and solvent conditions, enhancing our understanding of these important chemical entities in organic synthesis (Allen, Hagias, Mair, & Williams, 1984).

Polymer Synthesis

This compound plays a significant role in the synthesis of polymers. For instance, it is used in the preparation of isotactic and stereoblock poly(methyl methacrylates), highlighting its importance in controlling the stereochemistry of polymers (Allen & Mair, 1984).

Grignard Reaction in Organic Synthesis

In organic synthesis, 3-tert-Butylphenylmagnesium bromide is utilized in Grignard reactions for various purposes. A study shows its application in the synthesis of specific organic compounds, demonstrating its versatility in organic chemistry (Gao, Liu, Bai, Guo, & Zhao, 2006).

Influence on Steric and Reactive Properties

Research also explores how the steric demand of substituents in compounds like 3-tert-Butylphenylmagnesium bromide affects the structure and reactivity of diarylzinc compounds. This is crucial for understanding the influence of bulky groups on the properties of organometallic compounds (Westerhausen, Ossberger, Alexander, & Ruhlandt-Senge, 2005).

Synthesis of Specialized Organic Compounds

The compound is also employed in the synthesis of specific organic structures like 3-aryl-3-pyrrolines and 3-arylpyrroles, indicating its applicability in creating specialized organic molecules (Leemans, Colpaert, Mangelinckx, Brabandere, Denolf, & Kimpe, 2011).

Reaction with Phosphazene Compounds

It is also used in the study of reactions with phosphazene compounds, adding to our understanding of its reactivity with different chemical families (Aslan, Öztürk, & Arslan, 2003).

Lead Derivative Synthesis

Research on terphenyl ligand-stabilized lead(II) derivatives uses 3-tert-Butylphenylmagnesium bromide, indicating its role in the synthesis of lead-based compounds (Hino, Olmstead, Phillips, Wright, & Power, 2004).

properties

IUPAC Name

magnesium;tert-butylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUAUAZIODHRU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C[C-]=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylphenylmagnesium bromide

Citations

For This Compound
2
Citations
AJ ES, VRJA ES, JPNV BE - sumobrain.org
Azaspirocycle compounds of Formula (I), and pharmaceutically acceptable salts, isotopes, N-oxides, solvates, and stereoisomers thereof, pharmaceutical compositions containing them, …
Number of citations: 0 www.sumobrain.org
C Matthias, D Kuck - Croatica Chemica Acta, 2009 - hrcak.srce.hr
… A freshly prepared solution of 3-tert-butylphenylmagnesium bromide (5) (0.9 M) (38 mL, 34 mmol) was added within 30 min and stirring was continued at 0 C for 10 min. The mixture was …
Number of citations: 8 hrcak.srce.hr

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